molecular formula C9H14Cl2N4 B1383418 N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine dihydrochloride CAS No. 1798723-65-5

N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine dihydrochloride

Cat. No.: B1383418
CAS No.: 1798723-65-5
M. Wt: 249.14 g/mol
InChI Key: AQEYYFUWKMLDSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine dihydrochloride, also known as DMABN, is a chemical compound with the molecular formula C9H14Cl2N4 and a molecular weight of 249.14 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N4.2ClH/c1-13(2)9-11-7-4-3-6(10)5-8(7)12-9;;/h3-5H,10H2,1-2H3,(H,11,12);2*1H . This indicates the presence of two chlorine atoms, which suggests that this compound is a dihydrochloride salt .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine dihydrochloride has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, as well as to investigate the mechanism of action of drugs. It has also been used to study the structure and function of enzymes, and to investigate the effects of drugs on cell physiology. Additionally, it has been used to study the effects of environmental pollutants on cellular metabolism.

Mechanism of Action

The mechanism of action of N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine dihydrochloride is not fully understood. It is believed to act as a competitive inhibitor of enzymes, by binding to the active site of the enzyme and preventing the enzyme from binding to its substrate. Additionally, it is thought to interact with cell membranes and other cellular components, modulating their activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, and to inhibit the activity of enzymes involved in the synthesis of proteins. Additionally, it has been shown to modulate the activity of ion channels, and to modulate the activity of cell receptors.
Advantages and Limitations for Laboratory Experiments
The use of this compound in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and can be used in a variety of research applications. Additionally, it is relatively stable, and has been shown to be non-toxic. However, it has some limitations. It is not very soluble in aqueous solutions, and can be difficult to dissolve in organic solvents. Additionally, it can be difficult to purify, and can be degraded by light and air.

Future Directions

The use of N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine dihydrochloride in research is likely to expand in the future. It could be used to study the structure and function of other enzymes, and to investigate the effects of drugs on other cellular components. Additionally, it could be used to study the effects of environmental pollutants on cellular metabolism, and to investigate the effects of drugs on the immune system. Finally, it could be used to study the effects of drugs on gene expression, and to investigate the effects of drugs on the nervous system.

Safety and Hazards

This compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

2-N,2-N-dimethyl-3H-benzimidazole-2,5-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4.2ClH/c1-13(2)9-11-7-4-3-6(10)5-8(7)12-9;;/h3-5H,10H2,1-2H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEYYFUWKMLDSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(N1)C=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine dihydrochloride
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N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine dihydrochloride
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N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine dihydrochloride
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N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine dihydrochloride
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N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine dihydrochloride

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